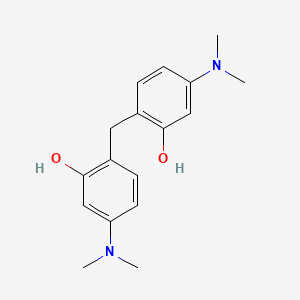
Phenol, 2,2'-methylenebis[5-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-methylenebis[5-(dimethylamino)-: is an organic compound with the molecular formula C17H22N2O2 . It is a derivative of phenol, characterized by the presence of two dimethylamino groups attached to the phenol rings. This compound is known for its unique chemical properties and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-methylenebis[5-(dimethylamino)- involves the reaction of phenol with formaldehyde and dimethylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the methylene bridge between the phenol rings. The general reaction can be represented as follows:
2 Phenol+Formaldehyde+Dimethylamine→Phenol, 2,2’-methylenebis[5-(dimethylamino)-
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions:
Oxidation: Phenol, 2,2’-methylenebis[5-(dimethylamino)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
科学的研究の応用
Phenol, 2,2’-methylenebis[5-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2,2’-methylenebis[5-(dimethylamino)- involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenol rings can undergo redox reactions, contributing to the compound’s antioxidant properties. The methylene bridge provides structural stability and rigidity, enhancing the compound’s overall effectiveness.
類似化合物との比較
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: This compound has tert-butyl groups instead of dimethylamino groups, leading to different chemical properties and applications.
Phenol, 2,2’-methylenebis[6-methyl-]: This compound lacks the dimethylamino groups, resulting in different reactivity and uses.
Uniqueness: Phenol, 2,2’-methylenebis[5-(dimethylamino)- is unique due to the presence of dimethylamino groups, which impart distinct chemical and biological properties
特性
CAS番号 |
63468-95-1 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
5-(dimethylamino)-2-[[4-(dimethylamino)-2-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c1-18(2)14-7-5-12(16(20)10-14)9-13-6-8-15(19(3)4)11-17(13)21/h5-8,10-11,20-21H,9H2,1-4H3 |
InChIキー |
CFEFGULMFHEIBY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


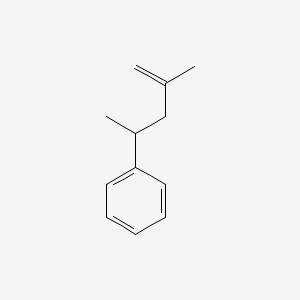
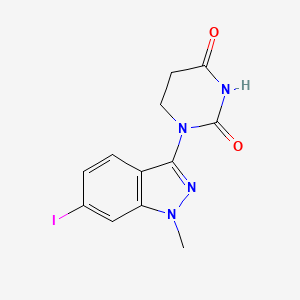
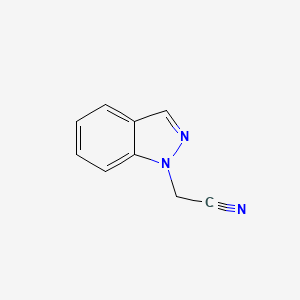
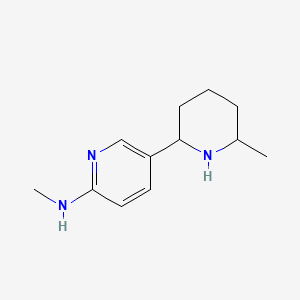
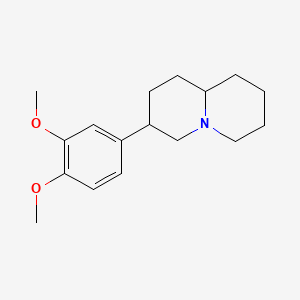

![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)
![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
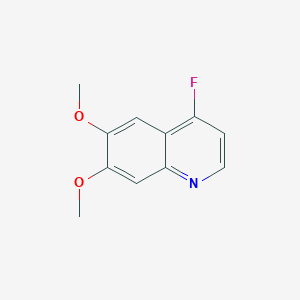
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
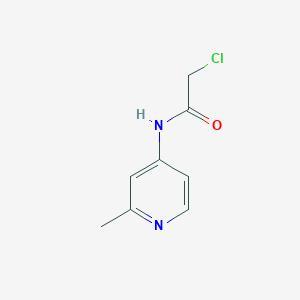
![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
